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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of anticoagulation protocols for use
with the HA130 hemoperfusion cartridge. The information is intended to guide researchers and
clinicians in selecting and managing appropriate anticoagulation strategies to ensure patient
safety and optimal performance of the hemoperfusion circuit.

Introduction to Anticoagulation in Hemoperfusion

Hemoperfusion is an extracorporeal blood purification technique where blood is passed
through a cartridge containing adsorbent materials to remove specific toxins.[1] The HA130
cartridge, manufactured by Jafron Biomedical, contains a neutral macroporous resin designed
to adsorb middle-to-large molecular weight uremic toxins and protein-bound solutes.[2][3]

Contact between blood and the surfaces of the extracorporeal circuit, including the
hemoperfusion cartridge, activates the coagulation cascade, which can lead to clot formation.
[4] Circuit thrombosis can impede blood flow, reduce the efficacy of the treatment, and in
severe cases, necessitate premature termination of the procedure and lead to blood loss.[4]
Therefore, adequate anticoagulation is crucial for the successful and safe application of
HA130-based therapy.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b10762147?utm_src=pdf-interest
https://www.benchchem.com/product/b10762147?utm_src=pdf-body
https://www.jafroninternational.com/events__media/news_center/580.html
https://www.benchchem.com/product/b10762147?utm_src=pdf-body
https://www.jafroninternational.com/xby/uploadfile/202204/2b9d84ebcb8d5bd.pdf
https://www.icuworks.com/product/ha130/
https://www.youtube.com/watch?v=yzCDevDU6n4
https://www.youtube.com/watch?v=yzCDevDU6n4
https://www.benchchem.com/product/b10762147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10762147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The choice of anticoagulant should be tailored to the individual patient's clinical condition,
considering factors such as bleeding risk, underlying coagulopathies, and institutional
protocols. The two primary anticoagulation strategies employed during HA130 hemoperfusion
are systemic heparinization and regional citrate anticoagulation.

Anticoagulation Protocols
Heparin-Based Anticoagulation

Heparin, either unfractionated (UFH) or low-molecular-weight (LMWH), is a widely used
anticoagulant for extracorporeal therapies. It acts by potentiating the activity of antithrombin lll,
which in turn inactivates thrombin and other coagulation factors.

2.1.1. Unfractionated Heparin (UFH) Protocol

UFH has a short half-life, and its anticoagulant effect can be readily monitored and reversed
with protamine sulfate.

Experimental Protocol:

e Priming: For certain applications, the HA cartridge may be primed with a heparin-containing
solution. For example, in some critical care settings, 18,750 units of heparin may be injected
into the cartridge, which is then agitated and allowed to dwell for 30 minutes before being
rinsed with normal saline.

e Loading Dose: Administer a loading dose of 62.5 to 125 U/kg of UFH as an intravenous
bolus at the initiation of the hemoperfusion session.

e Maintenance Infusion: Immediately following the bolus, commence a continuous intravenous
infusion of UFH at a rate of 1250 to 2500 U/h.

« Monitoring: The anticoagulant effect of UFH is typically monitored using the Activated
Clotting Time (ACT) or Activated Partial Thromboplastin Time (aPTT). The target ACT is
generally maintained between 200 and 250 seconds.

e Termination: The heparin infusion is typically discontinued 30 to 60 minutes before the end of
the hemoperfusion session to allow for normalization of clotting times.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b10762147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10762147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2.1.2. Low-Molecular-Weight Heparin (LMWH) Protocol

LMWH offers a more predictable anticoagulant response and a longer half-life, often allowing
for a single bolus dose without the need for continuous infusion or frequent monitoring.

Experimental Protocol:

e Dosing: Administer a single intravenous bolus of LMWH at a dose of 60 to 80 U/kg at the
beginning of the HA130 treatment.

o Additional Doses: No additional doses are typically required for a standard hemoperfusion
session.

e Monitoring: Routine monitoring of LMWH is not always necessary, but anti-Factor Xa activity
can be measured if required.

Regional Citrate Anticoagulation (RCA)

RCA is an alternative to heparin, particularly for patients with a high risk of bleeding. Citrate is
infused into the arterial line of the extracorporeal circuit, where it chelates ionized calcium, a
critical cofactor in the coagulation cascade, thereby preventing clotting within the circuit. The
citrated blood is then returned to the patient, and the systemic calcium levels are restored
through a separate infusion of calcium chloride.

Experimental Protocol:

o Citrate Infusion: Infuse a 4% sodium citrate solution into the arterial line of the circuit at a
rate of 100 to 250 ml/h.

 Circuit Monitoring: The primary goal is to maintain the ionized calcium level within the
extracorporeal circuit between 0.20 and 0.40 mmol/L. This is monitored by drawing a blood
sample from the circuit post-cartridge. The Activated Clotting Time (ACT) should be
maintained between 200 and 250 seconds.

o Systemic Calcium Replacement: A solution of calcium chloride is infused into the venous line
before the blood returns to the patient to maintain systemic ionized calcium levels between
1.00 and 1.20 mmol/L.
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» Patient Monitoring: Closely monitor the patient for signs of citrate toxicity, such as metabolic
alkalosis or electrolyte disturbances.

Data Presentation

The following tables summarize the quantitative data for the described anticoagulation

protocols.

Table 1: Heparin-Based Anticoagulation Protocols for HA130 Therapy

Unfractionated Heparin Low-Molecular-Weight
Parameter ]

(UFH) Heparin (LMWH)
Loading Dose 62.5 - 125 U/kg 60 - 80 U/kg
Maintenance Dose 1250 - 2500 U/h Not applicable

o ) ) ) Anti-Factor Xa Activity (if
Monitoring Parameter Activated Clotting Time (ACT) )
required)

Target Range 200 - 250 seconds Not routinely monitored

Table 2: Regional Citrate Anticoagulation (RCA) Protocol for HA130 Therapy

Parameter Recommended Value

Citrate Solution 4% Sodium Citrate

Citrate Infusion Rate 100 - 250 mi/h

Target Circuit lonized Calcium 0.20 - 0.40 mmol/L

Target Systemic lonized Calcium 1.00 - 1.20 mmol/L

Target Circuit ACT 200 - 250 seconds
Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the
anticoagulation protocols.
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Caption: Workflow for Heparin-Based Anticoagulation in HA130 Therapy.
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Caption: Regional Citrate Anticoagulation (RCA) Workflow for HA130 Therapy.

Conclusion
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The selection of an appropriate anticoagulation protocol is critical for the safe and effective use
of HA130-based hemoperfusion therapy. Both heparin-based and regional citrate
anticoagulation strategies can be employed, with the choice depending on the individual
patient's clinical status and bleeding risk. The protocols and data presented in these application
notes provide a foundation for developing standardized procedures for anticoagulation during
HA130 therapy. It is essential for clinicians and researchers to adhere to established monitoring
practices to ensure patient safety and optimize treatment outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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